(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the thiazolidinone core: This can be achieved through the reaction of a suitable aldehyde with a thioamide in the presence of a base.
Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone with a benzaldehyde derivative under basic or acidic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Material Science: The compound’s ability to form stable complexes can be utilized in the development of new materials with specific properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications and interactions that similar compounds may not exhibit.
Properties
Molecular Formula |
C23H22ClNO5S2 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22ClNO5S2/c1-4-9-25-22(26)20(32-23(25)31)14-15-12-16(24)21(19(13-15)28-3)30-11-10-29-18-8-6-5-7-17(18)27-2/h4-8,12-14H,1,9-11H2,2-3H3/b20-14- |
InChI Key |
YNNGBGYHZXMNFE-ZHZULCJRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)CC=C)OC |
Origin of Product |
United States |
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